molecular formula C6H9K2NO7V+2 B564865 Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate CAS No. 68782-46-7

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate

カタログ番号: B564865
CAS番号: 68782-46-7
分子量: 336.276
InChIキー: PDMSNUCBFQHXQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium bisperoxo(pyridine-2-carboxylato)oxovanadate (CAS: 68782-46-7) is a vanadium-based coordination complex with the molecular formula C₆H₄K₂NO₇V and a molecular weight of 331.24 g/mol . This compound is classified as an organovanadium derivative and functions as a potent inhibitor of protein tyrosine phosphatases (PTPs), particularly PTEN (phosphatase and tensin homolog), a tumor suppressor enzyme . Its structure consists of a vanadium(V) center coordinated by two peroxo ligands, a pyridine-2-carboxylato ligand, and an oxo group, forming a distorted trigonal bipyramidal geometry .

準備方法

Synthetic Routes and Reaction Mechanisms

The preparation of bpV(pic) revolves around the coordination of vanadium(V) with peroxo ligands and pyridine-2-carboxylate. The most widely documented method, derived from X-ray crystallographic studies, involves the reaction of vanadium pentoxide (V₂O₅) with hydrogen peroxide (H₂O₂) in the presence of pyridine-2-carboxylic acid (picolinic acid) under controlled pH conditions .

Standard Synthesis Protocol

The reaction proceeds in aqueous medium, where vanadium pentoxide dissolves in excess hydrogen peroxide to form peroxovanadic acid intermediates. Pyridine-2-carboxylic acid is then introduced, acting as a bidentate ligand to coordinate the vanadium center. The addition of potassium hydroxide precipitates the final product as a crystalline solid. A typical procedure involves:

  • Dissolving 1.0 g (5.5 mmol) of V₂O₅ in 20 mL of 30% H₂O₂ at 0–5°C.

  • Adding 1.2 equivalents of pyridine-2-carboxylic acid (0.8 g, 6.6 mmol) with continuous stirring.

  • Adjusting the pH to 2.5–3.0 using 1 M KOH.

  • Filtering the bright-yellow precipitate and recrystallizing from cold ethanol .

The product is typically isolated as a dihydrate (K₂[VO(O₂)₂(C₅H₄NCOO)]·2H₂O) with a yield of 65–70%.

Ligand Exchange Variations

Alternative approaches utilize preformed peroxovanadium complexes, such as sodium oxodiperoxovanadate ([VO(O₂)₂(H₂O)]⁻), which undergoes ligand substitution with pyridine-2-carboxylate. This method avoids the use of V₂O₅ and instead starts with NaVO₃, which is treated with H₂O₂ and acidified to form the peroxo intermediate before ligand addition .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include pH, temperature, and reagent stoichiometry.

Temperature and Stoichiometry

Low temperatures (0–5°C) minimize H₂O₂ decomposition and side reactions. Excess H₂O₂ (4–5 equivalents relative to V₂O₅) ensures complete peroxo coordination. Pyridine-2-carboxylic acid is added in slight excess (1.1–1.2 equivalents) to drive the reaction to completion.

Structural Characterization and Validation

The compound’s structure has been unequivocally confirmed via single-crystal X-ray diffraction . Key features include:

  • A vanadium(V) center bonded to two side-on peroxo ligands (O–O distance: 1.46 Å).

  • A bidentate pyridine-2-carboxylate ligand coordinating through the nitrogen and carboxylate oxygen.

  • A distorted trigonal bipyramidal geometry around vanadium.

Table 1: Crystallographic Data for bpV(pic)

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.872(2)
b (Å)13.904(3)
c (Å)10.218(2)
β (°)106.45(3)
V (ų)1346.5(5)
R factor0.032

Scalability and Industrial Considerations

While lab-scale syntheses are well-established, scaling production requires addressing:

  • H₂O₂ Stability : Catalytic additives (e.g., EDTA) mitigate metal-induced H₂O₂ decomposition.

  • Crystallization Control : Seeding with pure bpV(pic) crystals ensures uniform particle size.

  • Waste Management : Vanadium recovery from filtrates via ion exchange reduces environmental impact.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of bpV(pic) Synthesis Routes

MethodYield (%)Purity (%)Reaction Time (h)
V₂O₅/H₂O₂/picolinic acid68984
NaVO₃/H₂O₂ ligand exchange72956

The V₂O₅ route offers higher purity and shorter reaction times, making it preferable for research applications. The NaVO₃ method, though slower, avoids handling corrosive V₂O₅ and is safer for large-scale production.

化学反応の分析

Types of Reactions

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate primarily undergoes oxidation and substitution reactions . These reactions are facilitated by the presence of the peroxo groups and the oxovanadium center.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Substitution Reactions: These reactions often involve ligands that can replace the pyridine-2-carboxylato group under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce various vanadium complexes with different ligands.

科学的研究の応用

Inhibition of Angiogenesis

One of the primary applications of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is in the study of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is crucial in cancer progression, as tumors require angiogenesis for growth and metastasis. Research indicates that this compound significantly inhibits endothelial cell growth and organization in both cell monolayer and three-dimensional culture systems. Notably, it has demonstrated potent inhibitory effects on cell migration in assays such as the rat aortic ring assay and chick embryo angiogenesis assay.

Neurodegenerative Disease Treatment

This compound has been investigated for its potential therapeutic applications in neurodegenerative diseases. The compound acts as an inhibitor of phosphatases, particularly inositol phosphatases, which play critical roles in cellular signaling pathways associated with neurodegeneration. Its ability to modulate these pathways positions it as a candidate for further exploration in the treatment of conditions like Alzheimer's disease.

Biochemical Studies on Phosphatases

The compound serves as a biochemical tool to study cellular signaling pathways due to its ability to inhibit specific phosphatases. It has been shown to alter the phosphorylation states of proteins involved in critical pathways related to cell growth and apoptosis. This inhibition can lead to significant changes in cellular behavior, making it an important subject of study for understanding disease mechanisms and developing therapeutic strategies.

Comparative Analysis with Other Vanadium Compounds

To highlight the uniqueness of this compound, a comparison with other vanadium-based compounds exhibiting similar biological activities is provided below:

Compound NameStructure TypeBiological Activity
Vanadyl SulfateVanadium(IV) complexInsulin-mimetic effects
Peroxovanadium CompoundsPeroxo complexesPhosphatase inhibition
Vanadate (Vanadium(V))Oxo complexEnzyme inhibition
This compound Peroxo complex Inhibits angiogenesis and phosphatases

The unique aspect of this compound lies in its dual peroxo groups combined with the pyridine carboxylate ligand, enhancing its specificity towards certain phosphatases compared to other vanadium compounds.

類似化合物との比較

Potassium bisperoxo(pyridine-2-carboxylato)oxovanadate belongs to a family of bisperoxovanadium (bpV) complexes, which differ in their coordinating ligands. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Bisperoxovanadium Complexes

Compound Name (Abbreviation) Ligand Structure Key Biological Activities Selectivity/Advantages Limitations
This compound (bpV(pic)) Pyridine-2-carboxylate - PTEN inhibition
- Insulin receptor activation
- Neuroprotection
High specificity for PTEN over other PTPs ; stable in aqueous solutions Limited bioavailability in vivo; higher cytotoxicity at >5 μM
Potassium bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) 1,10-Phenanthroline - DNMT3B upregulation
- Apoptosis induction
- Cell cycle arrest
Stronger antiproliferative effects in neuronal cells ; potent cdc25 inhibition Higher oxidative stress; neurotoxicity at 3 μM
Dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate (bpV(HOpic)) 5-Hydroxypyridine-2-carboxylate - Follicle activation
- Enhanced PTEN inhibition
Improved solubility and tissue penetration Limited data on long-term safety
Potassium bisperoxo(bipyridine)oxovanadate (bpV(bipy)) Bipyridine - PTP inhibition (Ki = 100 nM)
- Insulin signaling enhancement
Broad-spectrum PTP inhibition; cost-effective synthesis Non-selective; off-target effects on non-PTEN phosphatases

Structural Differences and Enzyme Inhibition

  • Ligand Influence on PTEN Specificity :
    • bpV(pic) : The pyridine-2-carboxylate ligand enhances PTEN selectivity by forming hydrogen bonds with active-site residues, achieving IC₅₀ = 50 nM for PTEN inhibition .
    • bpV(phen) : The planar 1,10-phenanthroline ligand increases DNA intercalation, leading to DNMT3B-mediated p21 upregulation and cell cycle arrest .
    • bpV(HOpic) : The hydroxyl group in the ligand improves solubility, making it effective in ovarian follicle activation at lower doses (1–10 μM) .

Pharmacokinetics and Toxicity

  • bpV(pic) : Exhibits moderate stability in serum (t₁/₂ = 6 hours) but accumulates in the liver, requiring dose optimization .
  • bpV(phen) : Rapidly internalized by neurons but induces oxidative DNA damage at >3 μM .
  • bpV(HOpic) : Lower systemic toxicity in reproductive studies but lacks comprehensive pharmacokinetic data .

Research Findings and Clinical Relevance

  • PTEN Inhibition Efficiency :
    • bpV(pic) outperforms bpV(phen) in PTEN inhibition (IC₅₀: 50 nM vs. 120 nM) .
    • bpV(HOpic) shows enhanced PTEN binding due to hydroxyl group interactions, but clinical trials are pending .
  • Therapeutic Windows :
    • bpV(pic) has a narrow therapeutic window (1–5 μM) due to cytotoxicity .
    • bpV(bipy) is less cytotoxic but requires higher doses for efficacy, limiting clinical use .

生物活性

Potassium bisperoxo(pyridine-2-carboxylato)oxovanadate, commonly referred to as bpV(pic), is a vanadium complex that has garnered attention due to its biological activity, particularly as an insulin-mimetic agent and a potent inhibitor of protein tyrosine phosphatases (PTPs). This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and data tables.

bpV(pic) functions primarily through the inhibition of PTPs, which play critical roles in regulating cellular signaling pathways. The inhibition of these enzymes can lead to enhanced phosphorylation of various proteins involved in metabolic processes. Notably, bpV(pic) has been shown to:

  • Mimic Insulin Action : By activating insulin receptor kinases, bpV(pic) promotes glucose uptake in cells, mimicking the effects of insulin. This property makes it a candidate for diabetes treatment.
  • Induce Autophagy : bpV(pic) influences autophagic processes by modulating the stability and degradation of p62, a protein involved in autophagy regulation. It disrupts the interaction between p62 and histone deacetylase 6 (HDAC6), leading to impaired autophagosome-lysosome fusion and accumulation of autophagosomes .
  • Trigger Cell Death Pathways : The compound has been implicated in inducing apoptosis and pyroptosis in various cell types. Treatment with bpV(pic) results in increased levels of active caspase-1 and PARP cleavage, indicating activation of these cell death pathways .

Biological Effects

The biological effects of bpV(pic) extend beyond its insulin-mimetic properties. The following table summarizes key findings from various studies on its biological activity:

Biological Activity Effect References
Insulin Mimetic ActionEnhances glucose uptake; activates insulin receptor kinase
PTP InhibitionIncreases phosphorylation of signaling proteins; alters metabolic pathways
Autophagy ModulationReduces p62 stability; disrupts autophagosome-lysosome fusion
Induction of ApoptosisIncreases PARP cleavage; activates caspase-1
Pyroptosis InductionEnhances release of lactate dehydrogenase; activates inflammatory response

Case Study 1: Insulin Mimetic Properties

A study conducted on mouse embryonic fibroblasts (MEF) demonstrated that treatment with bpV(pic) resulted in a significant decrease in cell viability and an increase in apoptosis markers. This was attributed to its role as a PTP inhibitor, enhancing the phosphorylation state of AKT and promoting metabolic changes similar to those induced by insulin .

Case Study 2: Autophagy and Cell Death

In another investigation involving HeLa cells, bpV(pic) was shown to disrupt normal autophagic flux by impairing the degradation process within lysosomes. The accumulation of autophagosomes led to oxidative stress and subsequent cell death via both apoptosis and pyroptosis pathways. This dual mechanism highlights the complexity of bpV(pic)'s action in cellular contexts .

Research Findings

Recent research has further elucidated the multifaceted roles of bpV(pic) in cellular biology:

  • Angiogenesis Inhibition : Studies have indicated that bpV(pic) can inhibit angiogenesis by affecting endothelial cell function through PTP inhibition. This suggests potential applications in cancer therapy where angiogenesis is a critical factor .
  • Neuroprotective Effects : Some findings suggest that bpV(pic) may exert neuroprotective effects by modulating signaling pathways related to neuronal survival, making it a candidate for further exploration in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate in cellular signaling?

The compound acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) and PTEN, enzymes critical for dephosphorylating tyrosine residues on proteins like the insulin receptor. By blocking these phosphatases, it enhances phosphorylation-dependent signaling pathways, such as the PI3K/Akt/mTOR axis, which regulates cell survival, growth, and metabolism . Methodologically, validate its activity using phospho-specific antibodies in western blotting after treatment (e.g., 0.1–2 µM for 30–60 minutes in cell cultures) .

Q. How should this compound be stored and handled to ensure stability?

The compound is unstable in aqueous solutions and undergoes decomposition in water. For short-term use, dissolve in anhydrous DMSO (≥95% purity) and prepare fresh working solutions. Long-term storage should be in desiccated, light-protected vials at –20°C. Avoid freeze-thaw cycles, as decomposition in DMSO occurs gradually (~10% degradation over 48 hours) .

Q. What are the typical experimental applications in basic research?

Common uses include:

  • Insulin signaling studies : Enhances insulin receptor phosphorylation, mimicking insulin-mimetic effects .
  • Neuronal research : Promotes neurite outgrowth by inhibiting PTEN, thereby activating pro-growth pathways (e.g., 500 nM in neuronal cultures) .
  • Cell cycle modulation : Induces G2/M phase arrest in glioma and neuroblastoma cells via cdc25 phosphatase inhibition (e.g., 1–10 µM for 24–48 hours) .

Advanced Research Questions

Q. How can researchers optimize concentrations to balance efficacy and off-target effects in PTEN inhibition?

Conduct dose-response assays (e.g., 100–700 nM) with downstream readouts like p-Akt (Ser473) levels. For neuronal cultures, 500 nM effectively enhances axon growth without significant cytotoxicity . Cross-validate using PTEN-knockout models to confirm target specificity, as higher doses (>1 µM) may inhibit other PTPs (e.g., PTP1B) .

Q. What strategies resolve contradictions in data due to off-target phosphatase inhibition?

Combine pharmacological inhibition with genetic approaches (e.g., siRNA knockdown of PTEN) to isolate compound-specific effects. Use orthogonal assays, such as in vitro phosphatase activity kits, to quantify inhibition selectivity. For example, bpV(phen) exhibits broader PTP specificity than bpV(pic), which may explain divergent results in insulin signaling studies .

Q. How does this compound enhance somatic cell reprogramming into induced pluripotent stem cells (iPSCs)?

By inhibiting PTEN, it activates the PI3K/Akt pathway, which suppresses pro-differentiation signals and enhances reprogramming efficiency. Use at 100–200 nM in combination with Yamanaka factors (Oct4, Sox2, Klf4, c-Myc) for 7–14 days. Monitor pluripotency markers (e.g., Nanog, Oct4) via qPCR or immunofluorescence .

Q. What methodological considerations are critical for studying its role in autophagy and apoptosis?

The compound disrupts autophagosome-lysosome fusion by acetylating microtubules via HDAC6 inhibition. Use GFP-LC3 transfection to track autophagosome accumulation and co-stain with LysoTracker to assess lysosomal dysfunction. For apoptosis, combine TUNEL assays with caspase-3 activation profiling (e.g., 1–5 µM for 24 hours in cancer cell lines) .

Q. How can synergistic effects with PI3K inhibitors be leveraged in cancer therapy research?

Co-treatment with PI3K inhibitors (e.g., LY294002) amplifies apoptotic signaling by blocking compensatory survival pathways. Pre-treat cells with 50 µM LY294002 for 1 hour before adding 200 nM this compound. Measure synergy via Chou-Talalay combination indices .

特性

IUPAC Name

dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSNUCBFQHXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9K2NO7V+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。